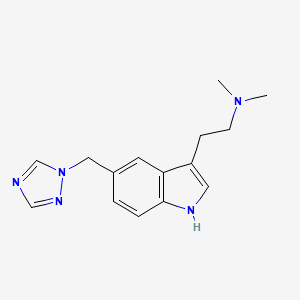
Rizatriptan
Cat. No. B1679398
Key on ui cas rn:
144034-80-0
M. Wt: 269.34 g/mol
InChI Key: ULFRLSNUDGIQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07279581B2
Procedure details


700 mg (2,2 mmoles) of 3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid was suspended in 7 ml of dry quinoline. 14 mg of cuprous oxide was added and the stirred suspension heated, under dry nitrogen stream, to 200° C. The reaction mixture was kept at this temperature until no more CO2 was released (15-20 min.). It was left to cool to room temperature and the reaction mixture was filtered through decalite. The filtrate was concentrated by vacuum distillation of the solvent, providing a residue which was dissolved with a succinic acid solution and washed three times with 10 ml of dichloromethane. The washed aqueous phase was cooled and adjusted to pH 12 with a 40% sodium hydroxide solution and extracted three times with 20 ml of dichloromethane. The combined organic phases were dried on anhydrous sodium sulphate and evaporated to dryness. The residue was recrystallised from heptane/isopropyl acetate to give 510 mg (86%) of rizatriptan as a white solid.
Name
3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid
Quantity
700 mg
Type
reactant
Reaction Step One

[Compound]
Name
cuprous oxide
Quantity
14 mg
Type
reactant
Reaction Step Two




Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13][N:14]3[CH:18]=[N:17][CH:16]=[N:15]3)[CH:11]=2)[NH:6][C:5]=1C(O)=O.C(=O)=O.C(O)(=O)CCC(O)=O.[N:33]1[C:42]2C(=CC=CC=2)C=C[CH:34]=1>>[CH3:34][N:33]([CH2:2][CH2:3][C:4]1[C:12]2[CH:11]=[C:10]([CH2:13][N:14]3[N:15]=[CH:16][N:17]=[CH:18]3)[CH:9]=[CH:8][C:7]=2[NH:6][CH:5]=1)[CH3:42]
|
Inputs


Step One
|
Name
|
3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCCC1=C(NC2=CC=C(C=C12)CN1N=CN=C1)C(=O)O
|
Step Two
[Compound]
|
Name
|
cuprous oxide
|
|
Quantity
|
14 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the stirred suspension heated, under dry nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stream, to 200° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(15-20 min.)
|
|
Duration
|
17.5 (± 2.5) min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
It was left
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through decalite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by vacuum distillation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
providing a residue which
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 10 ml of dichloromethane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The washed aqueous phase was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 20 ml of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried on anhydrous sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallised from heptane/isopropyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 510 mg | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
